Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
Executive Summary
The compound 4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one (CAS: 2172931-40-5) represents a highly specialized, privileged building block in modern medicinal chemistry[1]. The pyrrolo[3,4-c]pyridine scaffold is a recognized pharmacophore, frequently deployed in the design of kinase inhibitors, analgesic agents, and targeted anti-tumor therapeutics due to its structural mimicry of purine bases[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural electronics, and synthetic utility, designed for researchers engaged in lead optimization and active pharmaceutical ingredient (API) development.
Structural and Electronic Profiling
The molecular architecture of 4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one dictates its behavior in both biological systems and synthetic pathways:
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The Pyrrolo[3,4-c]pyridine-1-one Core: This rigid, bicyclic heteroaromatic framework provides a planar geometry essential for deep hydrophobic pocket insertion in protein targets. The lactam moiety acts as a strong hydrogen bond acceptor, while restricting the conformational flexibility of the adjacent N-ethyl group.
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C4-Chloro Activation: The electron-withdrawing nature of the pyridine nitrogen, synergistically coupled with the inductive pull of the lactam carbonyl, significantly depletes electron density at the C4 position. This electronic activation makes the C4-Cl bond exceptionally susceptible to oxidative addition by low-valent transition metals, distinguishing its reactivity from unactivated aryl chlorides[3].
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N2-Ethyl Substituent: The ethyl group serves a dual purpose. Synthetically, it acts as a protecting/directing group for the pyrrole nitrogen. Physicochemically, it strictly modulates the lipophilicity (LogP) and disrupts intermolecular hydrogen bonding that would otherwise lead to poor aqueous solubility.
Quantitative Physicochemical Data
The baseline physicochemical parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of derivatives synthesized from this scaffold.
| Parameter | Value | Analytical / Predictive Source |
| Chemical Name | 4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one | IUPAC Nomenclature |
| CAS Number | 2172931-40-5 | Chemical Registry[1] |
| Molecular Formula | C9H9ClN2O | Elemental Composition[1] |
| Molecular Weight | 196.63 g/mol | Stoichiometric Calculation[1] |
| Monoisotopic Mass | 196.04 Da | High-Resolution Mass Spec[1] |
| Predicted LogP (XLogP3) | 1.2 | Partitioning Algorithm[1] |
| Predicted CCS ([M+H]+) | 139.4 Ų | Ion Mobility Prediction[1] |
Experimental Workflows for Physicochemical Characterization
As a Senior Application Scientist, I emphasize that data integrity relies on the causality behind experimental design. The protocols below are engineered as self-validating systems to eliminate artifacts commonly encountered in early-stage drug discovery.
Figure 1: Self-validating workflow for physicochemical characterization and LC-MS/MS data integration.
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Causality & Rationale: We deliberately avoid DMSO co-solvent spikes (kinetic solubility). While kinetic assays provide rapid throughput, they induce supersaturation artifacts. For a rigid, planar heterocyclic system like the pyrrolo[3,4-c]pyridin-1-one core, establishing a true thermodynamic equilibrium in an aqueous buffer is mandatory to assess developability accurately.
Step-by-Step Methodology:
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Preparation: Weigh 2.0 mg of 4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one into a 2 mL glass HPLC vial.
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Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.
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Equilibration: Seal the vial and agitate on a thermostatic shaker at 37 °C and 300 rpm for exactly 24 hours.
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Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37 °C to pellet undissolved material.
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Quantification: Carefully aspirate the supernatant, dilute 1:10 in mobile phase, and quantify via LC-MS/MS against a standard calibration curve.
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Self-Validation Checkpoint: Isolate the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). Logic: If the PXRD pattern deviates from the input API, a solvent-mediated polymorphic transformation has occurred, invalidating the solubility value for the original polymorph.
Protocol 2: Lipophilicity (LogP) Determination via OECD Guideline 107
Causality & Rationale: The shake-flask method for LogP (OECD 107) ensures direct measurement of partitioning[4]. This avoids the calibration biases inherent in indirect HPLC retention methods (OECD 117), which often mischaracterize heterocyclic systems capable of complex hydrogen bonding.
Step-by-Step Methodology:
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Solvent Saturation: Stir n-octanol and high-purity water (Milli-Q) together for 24 hours to ensure mutual saturation prior to the experiment.
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Stock Preparation: Dissolve the compound in the pre-saturated n-octanol phase to achieve a concentration of 100 µg/mL.
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Partitioning: In a borosilicate glass vessel, combine 5 mL of the spiked octanol with 5 mL of pre-saturated water.
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Agitation: Invert the vessel 100 times over 5 minutes. Avoid vigorous shaking to prevent the formation of stable micro-emulsions.
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Separation: Allow the phases to separate at 25 °C for 1 hour, followed by centrifugation at 2,000 × g for 10 minutes.
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Self-Validation Checkpoint: Quantify the concentration of the compound in both the octanol and aqueous phases using LC-MS/MS. Calculate the total mass balance. Logic: A recovery of <95% indicates interfacial accumulation (emulsion artifact) or non-specific binding to the glassware, necessitating protocol abortion and re-evaluation[4].
Synthetic Utility: C-N Bond Formation via Buchwald-Hartwig Amination
The 4-chloro position of this scaffold is highly primed for cross-coupling. The Buchwald-Hartwig amination is the premier method for installing diverse amine nucleophiles at the C4 position, enabling the rapid generation of structure-activity relationship (SAR) libraries[3].
Figure 2: Pd-catalyzed Buchwald-Hartwig amination cycle at the C4-chloro position of the scaffold.
Protocol 3: General Pd-Catalyzed Amination Workflow
Causality & Rationale: Aryl chlorides are traditionally less reactive than bromides or iodides. However, the electron-deficient nature of the pyrrolo[3,4-c]pyridine ring facilitates rapid oxidative addition. We utilize a bidentate phosphine ligand (e.g., Xantphos or BrettPhos) to prevent the formation of off-cycle, stable Pd-bis(amine) complexes, ensuring efficient reductive elimination[3].
Step-by-Step Methodology:
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Reagent Loading: In an oven-dried Schlenk tube, add 4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), and Cs2CO3 (2.0 eq).
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Degassing: Evacuate and backfill the tube with ultra-high-purity Argon three times.
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Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M substrate concentration) via syringe.
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Reaction: Seal the tube and heat to 90 °C in an oil bath for 12 hours with vigorous magnetic stirring.
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Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate in vacuo.
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Self-Validation Checkpoint: Utilize 1,3,5-trimethoxybenzene as an internal standard during the crude 1H-NMR analysis. Logic: A quantitative mass balance comparing unreacted starting material, the desired C4-aminated product, and any dehalogenated byproducts ensures the catalytic cycle is not suffering from premature reductive elimination (hydrodehalogenation) or catalyst poisoning.
References
- PubChemLite - 2172931-40-5 (C9H9ClN2O). Université du Luxembourg.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate / MDPI.
- Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method (OECD 107). Regulations.gov.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3. BenchChem.
